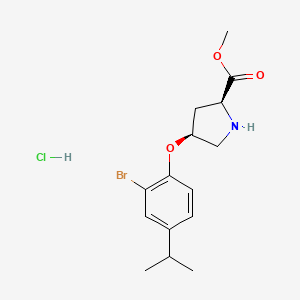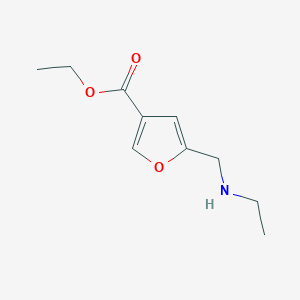
6-氯-2-氟吡啶-3-醇
描述
6-Chloro-2-fluoropyridin-3-ol is a chemical compound with the molecular formula C5H3ClFNO . It has a molecular weight of 147.54 g/mol . The IUPAC name for this compound is 6-chloro-2-fluoropyridin-3-ol .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoropyridin-3-ol is 1S/C5H3ClFNO/c6-4-2-1-3 (9)5 (7)8-4/h1-2,9H . The canonical SMILES representation is C1=CC (=NC (=C1O)F)Cl .
Physical And Chemical Properties Analysis
6-Chloro-2-fluoropyridin-3-ol has a molecular weight of 147.53 g/mol . It has a computed XLogP3-AA value of 1.9, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 33.1 Ų . The compound is a solid at room temperature .
科学研究应用
放射性配体合成用于 PET 成像
6-氯-2-氟吡啶-3-醇是正电子发射断层扫描 (PET) 成像中使用的放射性配体的合成前体。例如,它已被用于开发研究丘脑外烟碱乙酰胆碱受体的化合物,展示了其在神经科学和诊断成像研究中的价值。合成方法强调了该化学物质能够进行亲核芳香取代,促进了将氟-18(PET 成像中使用的放射性同位素)引入吡啶环上的特定位置 (Zhang & Horti,2004 年; Zhang、Hall 和 Horti,2004 年)。
探索分子结构和反应
该化学物质还被用于旨在了解吡啶衍生物的分子结构和动力学的研究所。对分子(包括 6-氯-2-氟吡啶-3-醇及其衍生物)的构象景观和互变异构平衡的调查,突出了该化合物在检查卤化对分子性质的影响中的作用。此类研究对于推进材料科学和药物化学等领域的知识至关重要,在这些领域中,对分子行为的精确理解是设计新型材料和药物的基础 (Calabrese,2015 年)。
合成复杂的分子系统
此外,6-氯-2-氟吡啶-3-醇已被用于合成复杂的分子系统,展示了其作为有机化学中构建模块的多功能性。它在创建结构流形和促进异构化反应中的应用突出了其在构建多样化分子结构中的效用。这种灵活性使其成为化学家合成具有潜在应用于各个领域的(包括药物开发和材料工程)的新型化合物的一种宝贵资源 (Schlosser 和 Bobbio,2002 年)。
对药物化学的贡献
该化合物参与合成抗菌剂及其在构效关系研究中的作用也例证了其在药物化学中的重要性。通过促进将官能团引入吡啶环,6-氯-2-氟吡啶-3-醇有助于创建具有增强抗菌特性的化合物,从而有助于开发新的抗生素 (Matsumoto 等,1984 年)。
安全和危害
6-Chloro-2-fluoropyridin-3-ol is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Target of Action
Fluoropyridines, a class of compounds to which 6-chloro-2-fluoropyridin-3-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the interaction of 6-Chloro-2-fluoropyridin-3-ol with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
As a fluoropyridine, it is likely to have unique physical, chemical, and biological properties that could result in various effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-fluoropyridin-3-ol. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that exposure to oxygen and variations in temperature could affect its stability and efficacy.
属性
IUPAC Name |
6-chloro-2-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOKDIOLXSHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726828 | |
| Record name | 6-Chloro-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoropyridin-3-ol | |
CAS RN |
883107-68-4 | |
| Record name | 6-Chloro-2-fluoro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)




![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)


![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)


![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)